![molecular formula C12H24N2O2 B2986621 Tert-butyl N-[(5,5-dimethylpyrrolidin-3-yl)methyl]carbamate CAS No. 2408962-01-4](/img/structure/B2986621.png)
Tert-butyl N-[(5,5-dimethylpyrrolidin-3-yl)methyl]carbamate
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Overview
Description
Tert-butyl N-[(5,5-dimethylpyrrolidin-3-yl)methyl]carbamate is a chemical compound with the CAS Number: 2408962-01-4 . It has a molecular weight of 228.33 . The compound is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for Tert-butyl N-[(5,5-dimethylpyrrolidin-3-yl)methyl]carbamate is1S/C12H24N2O2/c1-11(2,3)16-10(15)13-7-9-6-12(4,5)14-8-9/h9,14H,6-8H2,1-5H3,(H,13,15)
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
Tert-butyl N-[(5,5-dimethylpyrrolidin-3-yl)methyl]carbamate is an oil at room temperature . It has a molecular weight of 228.33 .Scientific Research Applications
Antibiotic Synthesis
Ceftolozane: , a fifth-generation intravenous cephalosporin antibiotic, is derived from the structural modification of FK518 . Tert-butyl N-[(5,5-dimethylpyrrolidin-3-yl)methyl]carbamate serves as a crucial intermediate in the synthesis of ceftolozane. Ceftolozane exhibits a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and remarkable efficacy against Pseudomonas aeruginosa and multidrug-resistant strains .
Palladium-Catalyzed Reactions
Tert-butyl N-[(5,5-dimethylpyrrolidin-3-yl)methyl]carbamate finds utility in the synthesis of N-Boc-protected anilines through palladium-catalyzed reactions . These anilines serve as versatile building blocks in organic synthesis.
Tetrasubstituted Pyrroles
Researchers have explored the use of this compound in the synthesis of tetrasubstituted pyrroles functionalized with ester or ketone groups at the C-3 position . Pyrroles are essential heterocyclic motifs in drug discovery and materials science.
Chiral Intermediate for Rosuvastatin
Tert-butyl N-[(5,5-dimethylpyrrolidin-3-yl)methyl]carbamate serves as a chiral intermediate in the synthesis of the side chain of the lipid-lowering drug rosuvastatin . Carbonyl reductases play a crucial role in the biosynthesis of the desired chiral compound .
Benzohydrols and Nefopam Intermediates
This compound is also involved in the synthesis of benzohydrols , specifically chlorobenzohydrols, which serve as intermediates in the preparation of nefopam —an analgesic, muscle relaxant, and antidepressant .
Other Applications
Beyond the mentioned areas, researchers continue to explore novel applications for tert-butyl N-[(5,5-dimethylpyrrolidin-3-yl)methyl]carbamate. Its unique structure and reactivity make it a promising candidate for further investigations in drug development, catalysis, and materials science.
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
tert-butyl N-[(5,5-dimethylpyrrolidin-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)13-7-9-6-12(4,5)14-8-9/h9,14H,6-8H2,1-5H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXKVPRHLCJVOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)CNC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[(5,5-dimethylpyrrolidin-3-yl)methyl]carbamate |
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